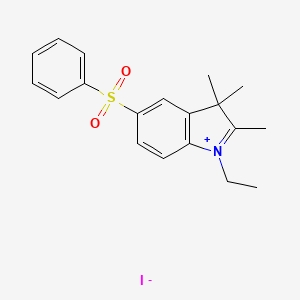
1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide is a synthetic organic compound belonging to the indole family. Indoles are aromatic heterocyclic compounds with a wide range of applications in pharmaceuticals, dyes, and organic synthesis. This particular compound is characterized by the presence of an ethyl group, three methyl groups, a phenylsulphonyl group, and an iodide ion.
Preparation Methods
The synthesis of 1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide typically involves the Fischer indole synthesis method. This method produces an aromatic heterocyclic indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions . The reaction conditions often include the use of Bronsted acids such as hydrochloric acid, sulfuric acid, polyphosphoric acid, or p-toluenesulfonic acid. Lewis acids like boron trifluoride, zinc chloride, iron chloride, and aluminum chloride can also be used as catalysts .
Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient production.
Chemical Reactions Analysis
1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important in organic synthesis and medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide involves its interaction with specific molecular targets and pathways. The phenylsulphonyl group plays a crucial role in its biological activity by interacting with enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-Ethyl-2,3,3-trimethyl-5-(phenylsulphonyl)-3H-indolium iodide can be compared with other similar compounds such as:
2,3,3-Trimethylindolenine: This compound lacks the phenylsulphonyl group and iodide ion, making it less reactive in certain chemical reactions.
1-Ethyl-2,3,3-trimethylindolenium-5-sulfonate: This compound has a sulfonate group instead of a phenylsulphonyl group, which may alter its solubility and reactivity.
2,3,3-Trimethyl-5-nitroindolenine: The presence of a nitro group instead of a phenylsulphonyl group significantly changes its chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
55203-51-5 |
|---|---|
Molecular Formula |
C19H22INO2S |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-1-ethyl-2,3,3-trimethylindol-1-ium;iodide |
InChI |
InChI=1S/C19H22NO2S.HI/c1-5-20-14(2)19(3,4)17-13-16(11-12-18(17)20)23(21,22)15-9-7-6-8-10-15;/h6-13H,5H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
OQJOGLZCCHZCOU-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(C(C2=C1C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)(C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



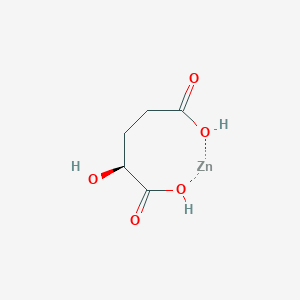

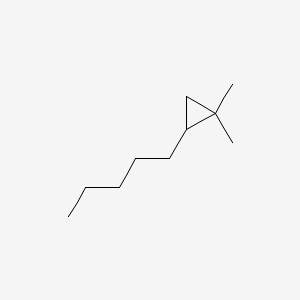

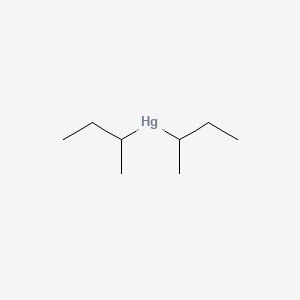
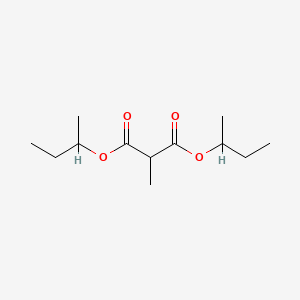
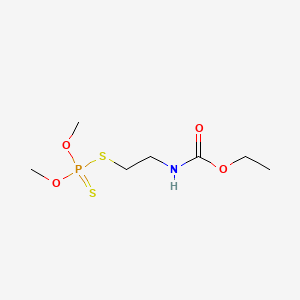
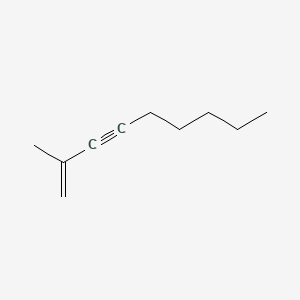

![Imidazo[4,5,1-HI]indazole](/img/structure/B13811470.png)
![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
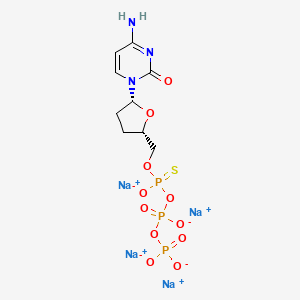
![6,7,8,9,10,11-Hexahydro-2H-pyrimido[6,1-A]isoquinoline-2,4(3H)-dione](/img/structure/B13811489.png)
